5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2-chlorobenzylamine with 4-isopropylaniline in the presence of a triazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide: A closely related compound with a methyl group instead of an isopropyl group.
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide: Another related compound with an ethyl group instead of an isopropyl group.
Uniqueness
5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its isopropyl group may enhance its lipophilicity and improve its ability to interact with biological membranes.
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-12(2)13-7-9-15(10-8-13)22-19(26)17-18(21)25(24-23-17)11-14-5-3-4-6-16(14)20/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHQOXFYEQSRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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